molecular formula C30H35BF2N2O2 B1668174 11-[2,2-Difluoro-12-[(1E,3E)-4-phenylbuta-1,3-dienyl]-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-4-yl]undecanoic acid CAS No. 217075-36-0

11-[2,2-Difluoro-12-[(1E,3E)-4-phenylbuta-1,3-dienyl]-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-4-yl]undecanoic acid

Cat. No. B1668174
M. Wt: 504.4 g/mol
InChI Key: KXOYQMUYGHQCBT-CMQZKQKJSA-N
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Description

The compound “11-[2,2-Difluoro-12-[(1E,3E)-4-phenylbuta-1,3-dienyl]-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-4-yl]undecanoic acid” is also known as MV151 . It is a fluorescent broad-spectrum proteasome inhibitor used for labeling proteasomes in vitro and in vivo . MV151 specifically targets all active subunits of the proteasome and immunoproteasome in living cells, allowing for rapid and sensitive in-gel detection .

Scientific Research Applications

Microbial Synthesis and Polymerization

  • Application : Pseudomonas putida can produce microbial poly(3-hydroxyalkanoates) (PHAs) with fluorinated phenoxy side groups, such as those derived from 11-(2,4-difluorophenoxy)undecanoic acid. These PHAs exhibit unique physical properties due to fluorine atoms, including increased crystallinity and higher melting points (Takagi, Yasuda, Maehara, & Yamane, 2004).

Cycloaddition Reactions

  • Application : Compounds similar to the queried chemical structure can undergo regioselective [3+2] cycloaddition reactions to form triazoles, as demonstrated with 4-[(1E,3Z)-3-morpholino-4-phenylbuta-1,3-dienyl]morpholine (Brunner, Maas, & Klärner, 2005).

Interface Behavior of Fluorinated Carboxylic Acids

  • Application : Partially fluorinated carboxylic acids exhibit specific behaviors at the air-water interface, impacting their potential applications in surface chemistry. The nature of the fluorinated groups influences the interfacial properties of these acids (Lehmler, Oyewumi, Jay, & Bummer, 2001).

Diels–Alder Reactions

  • Application : Compounds structurally related to the queried chemical have been studied in Diels–Alder reactions, showing reactivity with various dienophiles. This has implications in synthetic chemistry, especially in the development of novel organic compounds (Albuquerque et al., 2017).

Fluorescence Studies

  • Application : Similar compounds have been used in fluorescence studies to explore their behavior in different environments. These studies are significant in understanding the photochemical properties of such compounds, which can be used in various fields like biochemistry and materials science (Singh & Darshi, 2002).

Photodimerization

  • Application : The fluorinated compounds of similar structure have shown the ability to undergo photodimerization, a process where two molecules join to form a single structure upon exposure to light. This has applications in photolithography and the development of light-sensitive materials (Vishnumurthy, Row, & Venkatesan, 2002).

Molecular Mechanics

  • Application : The molecular mechanics and physicochemical properties of compounds structurally similar to the query compound have been investigated, providing insights into their stability, interactions, and potential applications in material science and drug design (EL-Fattah, Soliman, & Mohammed, 2013).

properties

IUPAC Name

11-[2,2-difluoro-12-[(1E,3E)-4-phenylbuta-1,3-dienyl]-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-4-yl]undecanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H35BF2N2O2/c32-31(33)34-26(17-10-5-3-1-2-4-6-11-19-30(36)37)20-22-28(34)24-29-23-21-27(35(29)31)18-13-12-16-25-14-8-7-9-15-25/h7-9,12-16,18,20-24H,1-6,10-11,17,19H2,(H,36,37)/b16-12+,18-13+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXOYQMUYGHQCBT-CMQZKQKJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-]1(N2C(=CC=C2CCCCCCCCCCC(=O)O)C=C3[N+]1=C(C=C3)C=CC=CC4=CC=CC=C4)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[B-]1(N2C(=CC=C2CCCCCCCCCCC(=O)O)C=C3[N+]1=C(C=C3)/C=C/C=C/C4=CC=CC=C4)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H35BF2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

504.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

11-[2,2-Difluoro-12-[(1E,3E)-4-phenylbuta-1,3-dienyl]-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-4-yl]undecanoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
11-[2,2-Difluoro-12-[(1E,3E)-4-phenylbuta-1,3-dienyl]-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-4-yl]undecanoic acid
Reactant of Route 2
11-[2,2-Difluoro-12-[(1E,3E)-4-phenylbuta-1,3-dienyl]-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-4-yl]undecanoic acid
Reactant of Route 3
11-[2,2-Difluoro-12-[(1E,3E)-4-phenylbuta-1,3-dienyl]-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-4-yl]undecanoic acid
Reactant of Route 4
11-[2,2-Difluoro-12-[(1E,3E)-4-phenylbuta-1,3-dienyl]-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-4-yl]undecanoic acid
Reactant of Route 5
Reactant of Route 5
11-[2,2-Difluoro-12-[(1E,3E)-4-phenylbuta-1,3-dienyl]-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-4-yl]undecanoic acid
Reactant of Route 6
11-[2,2-Difluoro-12-[(1E,3E)-4-phenylbuta-1,3-dienyl]-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-4-yl]undecanoic acid

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